N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide
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Overview
Description
Thiazoles are a type of heterocyclic compound that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Thiazoles can be synthesized through several methods. For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, highlights their potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer cell metabolism, making these analogs promising candidates for cancer therapy. One particular study synthesized and evaluated a series of BPTES analogs, revealing that some truncated analogs retained the potency of BPTES while offering improved aqueous solubility and demonstrating significant anti-cancer activity in vitro and in vivo models (Shukla et al., 2012).
Corrosion Inhibition
Compounds structurally akin to N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide have been investigated as corrosion inhibitors, particularly for the protection of mild steel in acidic environments. A study on new 2,5-disubstituted 1,3,4-thiadiazoles demonstrated their effectiveness as corrosion inhibitors, providing insights into their potential applications in materials science and engineering (Bentiss et al., 2007).
Antimicrobial and Antiviral Properties
Another significant application is the development of antimicrobial and antiviral agents. A study on the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various nucleophiles, including aminophenols and phenols, led to the creation of new diphenyl diselenides. These compounds demonstrated high antimicrobial activity against Gram-positive bacteria and were also active against Gram-negative E. coli and fungi. Moreover, they showed promising activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV), suggesting their potential use in developing new antimicrobial and antiviral therapies (Giurg et al., 2017).
Cysteine Detection and Bioimaging
The novel fluorescent probe 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) (BPBC) for cysteine detection highlights the application of thiazole derivatives in biochemical sensing and imaging. This probe, designed based on an excited-state intramolecular proton transfer (ESIPT) dye, exhibited high selectivity and sensitivity for cysteine over other amino acids. Its successful application in bioimaging intracellular cysteine in living cells with low cytotoxicity demonstrates its potential for research in cellular biology and diagnostics (Yu et al., 2018).
Mechanism of Action
Safety and Hazards
The safety and hazards of a specific compound depend on its structure and properties. For example, Chlorphenesin, a phenol ether used to treat painful muscular conditions, acts in the central nervous system (CNS) rather than directly on skeletal muscle . Symptoms of a Chlorphenesin overdose include drowsiness and nausea .
Future Directions
Properties
IUPAC Name |
N-[4,5-bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-9-14(23)21-17-22-15(10-5-1-3-7-12(10)19)16(24-17)11-6-2-4-8-13(11)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJJMYIKCZHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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